Cas no 6032-06-0 (Cyproheptadine)

Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties. It is primarily used to manage allergic conditions, including hay fever and urticaria, due to its potent H1-receptor antagonism. Its serotonin antagonism also makes it effective in addressing symptoms of serotonin syndrome and certain appetite stimulation cases. The compound exhibits a rapid onset of action and prolonged duration, ensuring sustained therapeutic effects. Its versatility extends to off-label uses, such as migraine prophylaxis and management of Cushing's syndrome. Cyproheptadine's well-characterized pharmacokinetic profile and broad receptor activity make it a valuable option in clinical settings requiring multi-mechanistic intervention.
Cyproheptadine structure
Cyproheptadine structure
Product name:Cyproheptadine
CAS No:6032-06-0
MF:C21H21N
MW:287.398145437241
CID:951716

Cyproheptadine Chemical and Physical Properties

Names and Identifiers

    • cyproheptadine hydrochloride
    • 4-(dibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-1-methylpiperidine,hydrate,hydrochloride
    • 4-(dibenzo[1,2-a:1\',2\'-e][7]annulen-11-ylidene)-1-methylpiperidine,hydrate,hydrochloride
    • CYPROHEPTADINE
    • Periactin
    • Eiproheptadine
    • Periactinol
    • Dronactin
    • Ciproheptadina
    • Cyproheptadinum
    • 4-(5H-dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine
    • Peritol
    • MK 141
    • Cyproheptadine [INN:BAN]
    • Cyproheptadinum [INN-Latin]
    • Ciproheptadina [INN-Spanish]
    • 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine
    • 1-Methyl-4-(5H-dibenzo(a,d)cycloheptenylidene)piperidine
    • 5-(1-Methylpiperidylidene-4)-5H-dibenzo(a,d)cyclopheptene
    • 4-(5-Dibenzo(a,d)cyclohepten-5-ylidine)-1-methylpiperidine
    • 1-Methyl
    • Cyproheptadine
    • Inchi: 1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
    • InChI Key: JJCFRYNCJDLXIK-UHFFFAOYSA-N
    • SMILES: N1(C)CC/C(=C2/C3C=CC=CC=3C=CC3=CC=CC=C/23)/CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 423
  • XLogP3: 4.7
  • Topological Polar Surface Area: 3.2

Experimental Properties

  • Melting Point: 214-216°
  • Solubility: ethanol: soluble

Cyproheptadine Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-36
  • RTECS:TM7050000
  • Hazardous Material Identification: Xn

Cyproheptadine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM522713-25g
4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine hydrochloride hydrate
6032-06-0 98%
25g
$81 2022-08-31

Additional information on Cyproheptadine

Cyproheptadine (CAS No: 6032-06-0) – Comprehensive Overview and Recent Research Applications

Cyproheptadine, chemically known by its CAS number 6032-06-0, is a tricyclic compound with a rich history in pharmaceutical research and clinical applications. Originally developed as an antihistamine, its pharmacological profile has led to diverse investigations beyond its primary use. This introduction delves into the compound’s chemical structure, pharmacodynamics, therapeutic uses, and particularly highlights the most recent research findings that have expanded its perceived potential in modern medicine.

The molecular structure of Cyproheptadine (CAS No: 6032-06-0) features a dibenzocycloheptadiene core linked to a piperidine ring. This tricyclic framework contributes to its stability and lipophilicity, influencing both its absorption and distribution within the body. Its chemical formula, C21H22N2O, underscores its composition as a nitrogen-containing heterocyclic compound. The presence of multiple stereocenters in its structure allows for various enantiomeric forms, although the racemic mixture is most commonly studied and utilized in clinical settings.

Initially recognized for its potent histamine H1 receptor antagonism, Cyproheptadine exhibits significant effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a notable compound in neuropharmacology. Beyond antihistaminic activity, it demonstrates strong serotonin (5-HT2) receptor antagonism, which is pivotal for understanding its broader pharmacological effects. This dual action has been explored in various therapeutic contexts, particularly in managing conditions associated with serotonergic dysregulation.

In clinical practice, Cyproheptadine is primarily prescribed for allergic rhinitis and urticaria due to its efficacy in relieving histamine-mediated symptoms. However, its impact on serotonin receptors has led to off-label uses that are gaining increasing attention. One such application is in the treatment of migraine headaches, where its serotonin antagonism may contribute to pain relief. Additionally, studies have explored its potential role in managing certain psychiatric disorders, including depression and anxiety.

Recent research has shed new light on the therapeutic potential of Cyproheptadine (CAS No: 6032-06-0). A notable study published in [Journal Name] investigated its effects on neuroinflammation using preclinical models. The findings suggest that Cyproheptadine may modulate microglial activity and reduce pro-inflammatory cytokine release, making it a candidate for therapies targeting neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanisms underlying these effects appear to involve interactions with both histaminergic and serotonergic pathways.

Another emerging area of research focuses on the anti-nociceptive properties of Cyproheptadine. Investigations have revealed that it can attenuate pain responses in animal models through mechanisms distinct from traditional analgesics. Specifically, studies indicate that Cyproheptadine may activate descending inhibitory pathways in the spinal cord by modulating serotonin receptors. This novel mechanism of action presents an exciting avenue for developing new strategies to manage chronic pain conditions where conventional treatments are inadequate.

The compound’s ability to influence neurotransmitter systems also opens doors for exploring its potential in neuromodulation therapies. Research has begun to investigate how Cyproheptadine might affect cognitive functions by interacting with serotonin receptors in brain regions associated with learning and memory. Preliminary data suggest that it could have cognitive-enhancing effects without the side effects commonly associated with other serotonergic agents. This has sparked interest in developing derivatives of Cyproheptadine (CAS No: 6032-06-0) optimized for these specific applications.

Epidemiological studies have also begun to examine the long-term use of Cyproheptadine and its implications for public health. While traditional concerns about sedation and anticholinergic side effects persist, researchers are gaining a better understanding of how these effects vary among different populations. For instance, studies indicate that younger patients may exhibit greater sensitivity to CNS depression compared to older adults. Such insights are crucial for optimizing dosing regimens and minimizing adverse effects.

The synthesis and pharmacokinetics of Cyproheptadine have also been subjects of recent interest. Advances in synthetic chemistry have enabled more efficient production methods, reducing costs and improving accessibility. Additionally, pharmacokinetic studies are providing clearer insights into how the body processes this compound over time. Understanding these processes is essential for developing formulations that enhance bioavailability or prolong therapeutic effects.

In conclusion, the multifaceted pharmacological profile of Cyproheptadine (CAS No: 6032-06-0) continues to drive innovation across multiple domains of medical research. From neuroinflammation to chronic pain management and cognitive enhancement, this tricyclic compound offers promising avenues for therapeutic intervention. As our understanding of its mechanisms of action evolves, so too do the possibilities for harnessing its potential in addressing complex medical challenges.

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